Benzeneacetic acid, alpha-(3-methylphenoxy)-
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Overview
Description
Benzeneacetic acid, alpha-(3-methylphenoxy)-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a 3-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)-, typically involves the reaction of benzeneacetic acid with 3-methylphenol under specific conditions. One common method includes:
Esterification Reaction: Benzeneacetic acid is reacted with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In industrial settings, the production of benzeneacetic acid, alpha-(3-methylphenoxy)-, may involve:
Continuous Flow Reactors: These reactors allow for the efficient mixing and reaction of benzeneacetic acid and 3-methylphenol, often using catalysts to enhance the reaction rate and yield.
Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions can be maintained to ensure high purity and yield of the product.
Types of Reactions:
Oxidation: Benzeneacetic acid, alpha-(3-methylphenoxy)-, can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-(3-methylphenoxy)-, finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which benzeneacetic acid, alpha-(3-methylphenoxy)-, exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or metabolic processes.
Comparison with Similar Compounds
Benzeneacetic Acid: Lacks the 3-methylphenoxy group, making it less complex and potentially less active in certain applications.
Phenylacetic Acid: Similar structure but without the additional phenoxy group, leading to different chemical and biological properties.
3-Methylphenoxyacetic Acid: Contains the 3-methylphenoxy group but differs in the overall structure, affecting its reactivity and applications.
Uniqueness: Benzeneacetic acid, alpha-(3-methylphenoxy)-, is unique due to the presence of both the benzeneacetic acid and 3-methylphenoxy moieties, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial contexts.
Biological Activity
Benzeneacetic acid, alpha-(3-methylphenoxy)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological profile, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzeneacetic acid, alpha-(3-methylphenoxy)- is characterized by its benzeneacetic acid backbone with a 3-methylphenoxy substituent. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicate that it exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.
Antimicrobial Efficacy Data
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Enterococcus faecium E5 | 15 | 125 µg/mL |
Staphylococcus aureus ATCC 6538 | 9 | 50 µg/mL |
Bacillus subtilis ATCC 6683 | 8 | 25 µg/mL |
Candida albicans 393 | 8 | 125 µg/mL |
These results demonstrate that Benzeneacetic acid, alpha-(3-methylphenoxy)- can inhibit the growth of several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can selectively inhibit the proliferation of cancer cells.
Cytotoxic Activity Data
Cell Line | IC50 (µM) |
---|---|
A549 (Lung adenocarcinoma) | <10 |
A375 (Melanoma) | 5.7 |
HeLa (Cervical carcinoma) | No significant activity |
The selective cytotoxicity towards A375 cells suggests that Benzeneacetic acid, alpha-(3-methylphenoxy)- may be a promising candidate for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve enzyme inhibition and interaction with cellular pathways. For example, it has been shown to inhibit certain enzymes involved in cell proliferation and survival, which contributes to its anticancer effects. Additionally, its antimicrobial activity may be attributed to disrupting bacterial cell wall synthesis and function .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various synthesized derivatives of benzeneacetic acid indicated that modifications in the phenoxy group significantly influenced their antimicrobial potency. The most active derivatives showed enhanced inhibition against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Evaluation : In a comparative analysis of several phenolic compounds, Benzeneacetic acid, alpha-(3-methylphenoxy)- exhibited notable selectivity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .
Properties
CAS No. |
63136-67-4 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17) |
InChI Key |
XIIKQRLCGKGAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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